molecular formula C11H17FO B12276116 4-Fluoro-1-hydroxymethyl-admantane

4-Fluoro-1-hydroxymethyl-admantane

Cat. No.: B12276116
M. Wt: 184.25 g/mol
InChI Key: NUMVQWAOMKYOCQ-YFYNPKGQSA-N
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Description

Significance of Adamantane (B196018) Scaffolds in Organic Chemistry

The adamantane molecule, with its tricyclic hydrocarbon structure resembling a diamondoid, possesses a unique combination of properties that make it highly valuable in organic chemistry. wikipedia.org Its rigid and sterically demanding nature provides a robust framework that can influence the properties of a molecule in a predictable manner. researchgate.netthieme-connect.com The lipophilic character of the adamantane cage is a key feature, often utilized to enhance the bioavailability and therapeutic efficacy of drug candidates. researchgate.netmdpi.com

In medicinal chemistry, the incorporation of an adamantane moiety can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The bulky scaffold can also act as a placeholder, orienting other functional groups in a specific spatial arrangement to optimize interactions with biological targets. researchgate.netpublish.csiro.au This has led to the development of several successful drugs containing the adamantane core, with applications ranging from antiviral to antidiabetic therapies. nih.gov Furthermore, the stability of the adamantane cage can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life. nih.gov

Beyond pharmaceuticals, adamantane scaffolds are employed in materials science and catalysis. rsc.orgrsc.org Their rigid structure is utilized in the construction of polymers, molecular frameworks, and nanoscale materials with specific optical and electronic properties. rsc.org The ability to functionalize the adamantane cage at its bridgehead positions allows for the creation of well-defined, tetrahedrally arranged structures, making it a valuable building block in supramolecular chemistry. thieme-connect.commdpi.com

Overview of Adamantane Functionalization Methodologies

The functionalization of the adamantane core presents unique challenges due to the high strength of its C-H bonds. nih.govresearchgate.net However, a variety of methods have been developed to introduce functional groups at both the tertiary (bridgehead) and secondary positions.

Bridgehead Functionalization:

The four equivalent bridgehead positions are often the primary sites for functionalization. Electrophilic substitution reactions, such as bromination, are common starting points for introducing other functionalities. thieme-connect.com Radical-based reactions are also widely employed to directly convert C-H bonds to C-C or C-X (where X is a heteroatom) bonds. rsc.orgnih.gov These methods often involve the generation of a stable adamantyl radical intermediate. rsc.orgrsc.org

Secondary Position Functionalization:

Functionalization at the six secondary positions is generally more challenging due to the lower reactivity of these C-H bonds. However, specific reagents and catalytic systems have been developed to achieve selective functionalization at these sites.

Common Functionalization Reactions:

Halogenation: Introduction of halogen atoms (F, Cl, Br, I) serves as a versatile handle for further transformations. thieme-connect.com

Acylation: The direct introduction of an acyl group to form acyladamantanes is a key method for creating intermediates for further modification. nih.gov

Alkylation: Addition of the adamantyl radical to alkenes is a common strategy for forming C-C bonds. nih.gov

Nitration and Amination: The introduction of nitrogen-containing groups is crucial for many medicinal chemistry applications. thaiscience.info

Hydroxylation: The direct or indirect introduction of hydroxyl groups is another important transformation.

These methodologies allow for the synthesis of a diverse range of mono-, di-, tri-, and tetra-substituted adamantane derivatives with precise control over the location and nature of the functional groups. thieme-connect.comresearchgate.net

Contextualizing 4-Fluoro-1-hydroxymethyl-adamantane within Adamantane Chemistry

4-Fluoro-1-hydroxymethyl-adamantane is a disubstituted adamantane derivative that combines two important functional groups: a fluorine atom and a hydroxymethyl group. The fluorine atom, being highly electronegative, can significantly alter the electronic properties of the adamantane cage and influence its interactions with biological targets. The hydroxymethyl group provides a site for further chemical modification, such as esterification or etherification, and can also participate in hydrogen bonding.

The synthesis of such a specifically functionalized adamantane derivative relies on the selective methodologies discussed previously. The presence of both a fluorine atom and a hydroxymethyl group on the adamantane scaffold makes it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. While specific research findings on 4-Fluoro-1-hydroxymethyl-adamantane are not extensively detailed in the public domain, its structural features place it within the broader class of functionalized adamantanes being explored for their unique properties. For instance, the related compound 4,4-Difluoro-1-(hydroxymethyl)adamantane has been synthesized, indicating interest in fluorinated and hydroxylated adamantane structures. chemicalbook.com The study of such compounds contributes to the expanding library of adamantane derivatives with tailored functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17FO

Molecular Weight

184.25 g/mol

IUPAC Name

[(3S,5R)-4-fluoro-1-adamantyl]methanol

InChI

InChI=1S/C11H17FO/c12-10-8-1-7-2-9(10)5-11(3-7,4-8)6-13/h7-10,13H,1-6H2/t7?,8-,9+,10?,11?

InChI Key

NUMVQWAOMKYOCQ-YFYNPKGQSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2F)CC1C3)CO

Canonical SMILES

C1C2CC3CC(C2)(CC1C3F)CO

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 1 Hydroxymethyl Adamantane

Strategies for Selective Fluorination of Adamantane (B196018) Cores

Selective fluorination of the adamantane core is crucial for the synthesis of specific isomers like 4-fluoro-1-hydroxymethyl-adamantane. The adamantane structure contains two types of carbon-hydrogen bonds: tertiary C-H bonds at the bridgehead positions (1, 3, 5, and 7) and secondary C-H bonds at the methylene (B1212753) positions (2, 4, 6, 8, 9, and 10). The reactivity of these positions towards fluorination can be influenced by the choice of fluorinating agent and reaction conditions.

Direct Fluorination Approaches

Direct fluorination involves the direct reaction of an adamantane derivative with a fluorinating agent. This approach is often challenging due to the high reactivity of many fluorinating agents, which can lead to a lack of selectivity and over-fluorination.

Gaseous Fluorine: The use of elemental fluorine (F₂) for the fluorination of adamantane has been reported. wikipedia.org However, these reactions are highly exothermic and often require specialized equipment and careful control of reaction conditions to manage selectivity. The reaction with gaseous fluorine can proceed via a radical or an electrophilic mechanism. mdpi.com

Fluoro(oxy)trifluoromethane (CF₃OF): This reagent has been used for the selective fluorination of adamantane derivatives at the tertiary centers. worldscientific.com The reaction is influenced by the presence of electron-withdrawing substituents and can be made more selective by the addition of radical inhibitors. worldscientific.com

ReagentSelectivityConditionsNotes
F₂Low to moderateSpecialized equipmentCan lead to a mixture of products
CF₃OFHigh for tertiary C-HWith radical inhibitorsInfluenced by electronic effects

Indirect Fluorination via Precursor Derivatization

Indirect methods involve the synthesis of a precursor adamantane derivative, which is then converted to the desired fluorinated product. These multistep processes often offer better control over selectivity and are generally safer to perform than direct fluorination with highly reactive reagents. acs.org

Deoxyfluorination is a widely used method for converting hydroxyl groups to fluorine atoms. For the synthesis of 4-fluoro-1-hydroxymethyl-adamantane, a diol precursor, adamantane-1,4-diol, could be selectively fluorinated. One of the most common reagents for this transformation is diethylaminosulfur trifluoride (DAST). acs.orgpitt.edunih.gov

The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the reaction center. nih.govresearchgate.net However, with certain substrates, an Sₙ1 mechanism can occur, leading to retention of stereochemistry. researchgate.net Other deoxyfluorinating agents include Deoxo-Fluor®, PyFluor, and XtalFluor. researchgate.netscientificupdate.comnih.gov

ReagentPrecursorMechanismAdvantages
DASTAdamantane-1,4-diolSₙ2 or Sₙ1Commercially available, effective for many alcohols
Deoxo-Fluor®Adamantane-1,4-diolSₙ2 or Sₙ1Improved thermal stability over DAST
PyFluorAdamantane-1,4-diolSₙ2 or Sₙ1Often milder reaction conditions

Halogen exchange, or the "Halex" reaction, is another important indirect method for introducing fluorine. semanticscholar.org This involves reacting a halo-adamantane precursor (e.g., a bromo- or chloro-adamantane) with a fluoride (B91410) salt. acs.org The success of this reaction depends on the nature of the leaving group, the fluoride source, and the reaction conditions. For aliphatic systems, this can be a challenging transformation. organic-chemistry.org

Recent developments have shown that the treatment of alkyl fluorides with a catalytic amount of titanocene dihalides, trialkyl aluminum, and polyhalomethanes as the halogen source can achieve a halogen exchange reaction under mild conditions. organic-chemistry.org

PrecursorReagentsKey Features
1-Bromo-4-hydroxymethyl-adamantaneFluoride salts (e.g., KF, CsF)Requires activation of the C-Br bond
1-Chloro-4-hydroxymethyl-adamantaneTitanocene dihalides, trialkyl aluminumCatalytic system, mild conditions

Electrochemical Fluorination Techniques for Adamantanes

Electrochemical fluorination (ECF) offers a powerful and selective method for the direct fluorination of organic compounds, including adamantanes. acs.orgacs.orgnih.gov This technique uses an electric current to generate a reactive fluorine species from a fluoride-containing electrolyte, such as Et₃N-5HF. acs.orgacs.org

A key advantage of ECF is the ability to control the reaction's selectivity by precisely controlling the oxidation potential. acs.orgacs.org This allows for the selective introduction of one, two, or three fluorine atoms into the adamantane core, primarily at the tertiary positions. acs.orgacs.orgnih.gov Functional groups like esters and hydroxymethyl groups can be tolerated under these conditions. acs.orgacs.orgnih.gov

ElectrolyteSelectivityControl ParameterAdvantages
Et₃N-5HFHigh for tertiary C-HOxidation potentialHigh selectivity, mild conditions, functional group tolerance

Radical-Mediated Fluorination Pathways

Radical fluorination has emerged as a complementary approach to traditional ionic fluorination methods. wikipedia.org These reactions involve the generation of a carbon-centered radical on the adamantane core, which then reacts with a fluorine atom source. wikipedia.org

Photocatalysis is a common method for generating the adamantyl radical. rsc.orgnih.gov For instance, the use of an acridinium catalyst under visible light irradiation can facilitate the C-H functionalization of adamantanes. nih.gov The resulting radical can then be trapped by a fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov This method has shown good yields for the fluorination of adamantane derivatives. nih.gov

MethodRadical GenerationFluorine SourceKey Features
PhotocatalysisAcridinium catalyst, visible lightNFSIMild conditions, good functional group tolerance
Silyl (B83357) radical-mediatedSilyl radical, photoredoxNFSITransition-metal-free, tolerates a broad range of functional groups

Strategies for Introduction of the Hydroxymethyl Moiety on Adamantane

The introduction of a hydroxymethyl group (-CH2OH) onto the adamantane scaffold is a key transformation. This is typically achieved by the reduction of a carboxylic acid or its ester derivative, or through the conversion of other functional groups.

Reduction of Carboxylic Acid and Ester Derivatives

A common and direct method for synthesizing 1-hydroxymethyl-adamantane involves the reduction of 1-adamantanecarboxylic acid or its corresponding esters. researchgate.net 1-Adamantanecarboxylic acid is readily accessible through the carboxylation of adamantane using reagents like formic acid and sulfuric acid. orgsyn.org Once obtained, the carboxylic acid can be reduced to the primary alcohol. This transformation is a fundamental reaction in organic synthesis. For instance, bis(hydroxymethyl)adamantanes have been successfully synthesized by the reduction of adamantane-1,3-dicarboxylic acid or its esters. researchgate.net Similarly, the mono-functionalized derivative can be prepared from adamantane-1-carboxylic acid. belnauka.by The methyl ester of 1-adamantanecarboxylic acid can also be hydrolyzed to the carboxylic acid, which is then available for reduction. orgsyn.org

Table 1: Reduction of Adamantane Carboxylic Acid Derivatives

Starting Material Reducing Agent(s) Product
Adamantane-1-carboxylic acid Lithium aluminum hydride (LiAlH₄) 1-Hydroxymethyl-adamantane
Methyl 1-adamantanecarboxylate Lithium aluminum hydride (LiAlH₄) 1-Hydroxymethyl-adamantane

Hydroxymethylation via Other Functional Group Transformations

Beyond the reduction of carboxylic acids, the hydroxymethyl group can be introduced by transforming other functionalities on the adamantane core. While direct hydroxymethylation of the adamantane C-H bond is less common, the conversion of pre-installed groups provides a viable alternative. For example, methodologies exist for the hydroxymethylation of iodo-adamantane derivatives. researchgate.net Another reported pathway involves the synthesis of (3-hydroxyadamantan-1-yl)methanol through the reduction of a 3-(nitroxymethyl)adamantan-1-ol intermediate. researchgate.net These examples, while relating to di-substituted adamantanes, illustrate the principle of converting groups like halides or nitroxy derivatives into the desired hydroxymethyl moiety. researchgate.net

Convergent and Divergent Synthetic Routes to Bifunctionalized Adamantanes

The synthesis of molecules with multiple functional groups, such as 4-Fluoro-1-hydroxymethyl-adamantane, can be approached through two primary strategies: convergent synthesis and divergent synthesis. researchgate.net A convergent strategy involves preparing key fragments of the target molecule separately before combining them in the final stages. nih.gov In contrast, a divergent approach begins with a common starting material that is sequentially modified to introduce the various functional groups.

Sequential Functionalization Strategies

For bifunctionalized adamantanes, a sequential or divergent approach is common. This involves starting with adamantane or a simple monosubstituted derivative and introducing the functional groups one after the other. nih.gov The order of introduction is critical and depends on the directing effects of the substituents and the reaction conditions.

For 4-Fluoro-1-hydroxymethyl-adamantane, two plausible sequential routes are:

Route A: Hydroxymethylation followed by Fluorination: Adamantane is first converted to 1-adamantanecarboxylic acid, which is then reduced to 1-hydroxymethyl-adamantane. researchgate.netorgsyn.org The subsequent step would be the selective fluorination of a C-H bond at a tertiary bridgehead position. Fluorination can be achieved via the formation of an adamantyl cation, which then reacts with a fluoride source. wikipedia.org

Route B: Fluorination followed by Hydroxymethylation: Adamantane is first fluorinated to yield 1-fluoroadamantane (B1266609). wikipedia.orgscispace.com The next step involves introducing a hydroxymethyl group at another bridgehead position. This could be accomplished by carboxylation of the 1-fluoroadamantane followed by reduction. The presence of the fluorine atom would influence the regioselectivity of this second functionalization step.

Stereoselective and Regioselective Considerations in Adamantane Functionalization

The rigid structure of adamantane presents distinct reaction sites, primarily the four tertiary C-H bonds at the bridgehead positions (1, 3, 5, and 7) and the twelve secondary C-H bonds at the methylene bridges (e.g., position 2). nih.gov

Regioselectivity: Many functionalization reactions, particularly those proceeding through radical or carbocation intermediates, show a strong preference for the tertiary bridgehead positions. nih.govresearchgate.net This is due to the greater stability of tertiary radicals and carbocations compared to their secondary counterparts. Therefore, reactions like carboxylation and halogenation often occur selectively at the 1-position. orgsyn.orgwikipedia.org When a second substituent is introduced, the first group can act as a directing group, influencing the position of the subsequent functionalization. nih.gov

Stereoselectivity: While 1,4-disubstituted adamantanes like the target molecule are achiral, the introduction of two different substituents at the 1 and 2 positions results in a chiral molecule. nih.govmdpi.com The synthesis of such chiral derivatives requires stereoselective methods. Although not directly applicable to 4-Fluoro-1-hydroxymethyl-adamantane, the principles of stereocontrol are paramount in adamantane chemistry, often exploiting chiral catalysts or resolving racemic mixtures. mdpi.com

Table 2: Reactivity of C-H Bonds in Adamantane

Position Type C-H Bond Relative Stability of Intermediate (Radical/Carbocation) Preferred Site for Electrophilic/Radical Substitution
Bridgehead Tertiary (3°) Higher Yes nih.govwikipedia.org

Construction of the Adamantane Framework with Pre-installed Functionalities

An alternative to functionalizing the pre-formed adamantane cage is to construct the tricyclic system from simpler precursors that already contain the required functional groups or their masked equivalents. nih.gov This "ground-up" approach can provide access to substitution patterns that are difficult to achieve through direct functionalization. mdpi.com The synthesis often involves the cyclization of bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonane. nih.gov For example, a suitably substituted bicyclo[3.3.1]nonane could undergo an acid-catalyzed cyclization to form the adamantane skeleton with the fluoro and hydroxymethyl (or precursor) groups already in the desired 1,4-relationship. mdpi.com Ring expansion and contraction reactions of adamantane homologues like protoadamantane or noradamantane can also be utilized to generate specific substitution patterns. mdpi.comrsc.org

Optimization of Reaction Conditions and Yields

The synthesis of 4-Fluoro-1-hydroxymethyl-adamantane presents a unique challenge due to the specific positioning of the fluoro and hydroxymethyl groups at the bridgehead positions of the adamantane cage. The optimization of reaction conditions is crucial to achieve the desired product with high yield and purity, minimizing the formation of side products. Research into the synthesis of adamantane derivatives has explored various methodologies for the introduction of functional groups, and the principles derived from these studies can be applied to the synthesis of 4-Fluoro-1-hydroxymethyl-adamantane.

Decarboxylative Halogenation: The Hunsdiecker Reaction

The Hunsdiecker reaction, which involves the reaction of a silver salt of a carboxylic acid with a halogen to produce an organic halide, is a key method for introducing a halogen at a bridgehead position of adamantane. The reaction proceeds via a radical mechanism. The yield of the resulting halide is generally in the order of primary > secondary > tertiary alkyls.

Optimization of the Hunsdiecker reaction on adamantane carboxylic acids involves careful control of several parameters. The choice of solvent is important, with carbon tetrachloride being a common choice. The reaction stoichiometry, particularly the ratio of the silver carboxylate to the halogen, is critical. A 1:1 ratio is generally favored for the formation of the alkyl halide. An excess of the carboxylate can lead to the formation of an ester byproduct, a transformation known as the Simonini reaction.

The following table summarizes typical conditions for the Hunsdiecker reaction.

Carboxylic Acid SaltHalogenSolventConditionsProductYield (%)
Silver Adamantane-1-carboxylateBr₂CCl₄Reflux1-BromoadamantaneHigh
Silver Bicyclo[1.1.1]pentane-1-carboxylateBr₂CCl₄Reflux1-Bromobicyclo[1.1.1]pentaneModerate

Halogen Exchange Fluorination

The introduction of a fluorine atom onto the adamantane skeleton can be achieved through a halogen exchange reaction, where a bromo- or iodo-adamantane is treated with a fluoride source. Silver(I) fluoride (AgF) is a commonly used reagent for this transformation. The optimization of this step depends on the reactivity of the haloadamantane and the choice of solvent.

Recent studies have shown that silver-catalyzed fluorination can be a highly efficient method. For instance, silver-catalyzed fluorination of functionalized aryl stannanes has been reported to proceed in high yields. While this is on an aryl system, the principles of silver-mediated fluorine transfer could be applicable. The choice of the silver salt and the presence of additives can influence the reaction rate and yield. For example, the addition of sodium triflate (NaOTf) to silver oxide (Ag₂O) catalyzed reactions has been shown to increase the rate of fluorination.

Key parameters for the optimization of halogen exchange fluorination include:

Fluoride Source: AgF, Selectfluor, and other modern fluorinating agents.

Catalyst: Silver salts such as AgOTf or Ag₂O.

Solvent: Acetonitrile, acetone, or other polar aprotic solvents.

Temperature: Room temperature to reflux, depending on the substrate's reactivity.

Reduction of Carboxylic Acid Derivatives

The final step in a potential synthesis would be the reduction of a carboxylic acid or its ester derivative to the corresponding hydroxymethyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols. masterorganicchemistry.comlibretexts.org

The optimization of this reduction requires careful control of the reaction conditions to avoid over-reduction or side reactions. Key factors to consider include:

Reducing Agent: While LiAlH₄ is effective, milder reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can be used for the reduction of more reactive derivatives like acid chlorides to aldehydes, which can then be further reduced. libretexts.org

Solvent: Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are typically used.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control the exothermicity.

Work-up: A careful aqueous work-up is necessary to quench the excess hydride and hydrolyze the aluminum salts to isolate the alcohol product.

The table below outlines general conditions for the reduction of carboxylic acid derivatives.

SubstrateReducing AgentSolventTemperatureProductYield (%)
Adamantane-1-carboxylic acidLiAlH₄THF0 °C to RT1-Hydroxymethyl-adamantaneHigh
Adamantane-1-carbonyl chlorideLiAlH(Ot-Bu)₃THF-78 °C1-AdamantanecarboxaldehydeGood

By carefully optimizing each of these synthetic steps, it is possible to develop an efficient and high-yielding route to 4-Fluoro-1-hydroxymethyl-adamantane. The selection of appropriate reagents, solvents, and reaction conditions based on studies of analogous adamantane functionalizations is paramount to the success of the synthesis.

Chemical Reactivity and Transformation Studies of 4 Fluoro 1 Hydroxymethyl Adamantane

Reactions Involving the Fluorine Moiety

The introduction of a fluorine atom at a bridgehead position of the adamantane (B196018) core significantly influences its reactivity. ontosight.ai This is primarily due to the high electronegativity of fluorine, which imparts a strong inductive effect throughout the cage structure.

Bridgehead positions of adamantane are sterically hindered and generally resistant to nucleophilic substitution reactions that proceed via an SN2 mechanism. The stability of the adamantane structure makes the formation of a planar carbocation intermediate, required for an SN1 reaction, energetically unfavorable. However, the presence of a fluorine atom, a good leaving group under certain conditions, can enable such transformations.

While specific studies on 4-fluoro-1-hydroxymethyl-adamantane are limited, the reactivity of 1-fluoroadamantane (B1266609) provides a relevant model. ontosight.ai The substitution of the bridgehead fluorine is challenging but can be achieved under harsh conditions or with highly reactive nucleophiles. For instance, reactions with strong Lewis acids can facilitate the departure of the fluoride (B91410) ion, allowing for subsequent capture by a nucleophile. It is important to note that such reactions often require forcing conditions and may lead to rearrangements or side products. The hydroxymethyl group at the 1-position, being electron-donating, may slightly destabilize the incipient carbocation at the 4-position, making substitution more difficult compared to unsubstituted 1-fluoroadamantane.

Table 1: Representative Nucleophilic Substitution Reactions of Bridgehead Haloadamantanes

Starting MaterialReagent(s)ProductReaction Type
1-BromoadamantaneAgNO3, H2O1-AdamantanolSolvolysis (SN1-like)
1-Adamantyl BromideAlBr3Rearranged ProductsLewis-acid catalyzed

The strong electron-withdrawing nature of the fluorine atom exerts a significant influence on the reactivity of the C-H bonds within the adamantane cage. nih.govresearchgate.net This inductive effect deactivates the C-H bonds, making them less susceptible to radical abstraction or oxidation. The C-H bonds at the bridgehead positions are particularly strong due to the rigid geometry of the adamantane skeleton. researchgate.net The presence of a fluorine atom at one bridgehead position will further strengthen the C-H bonds at the other bridgehead and methylene (B1212753) positions.

This deactivating effect can be advantageous in directing functionalization reactions to other parts of the molecule. For instance, in a molecule containing both a fluorinated adamantane and another more reactive site, selective reaction at the more susceptible position can be achieved. However, direct functionalization of the C-H bonds of the fluorinated adamantane core itself requires highly reactive reagents, such as those used in photocatalytic or radical-mediated processes. nih.gov

Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group at the 1-position of the adamantane nucleus offers a versatile handle for a wide range of chemical transformations. nih.gov Its primary alcohol nature allows for oxidation, derivatization, and its conversion into a leaving group for carbon-carbon bond formation.

The primary hydroxyl group of 4-fluoro-1-hydroxymethyl-adamantane can be readily oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. mdpi.com The choice of reagent will determine the extent of the oxidation.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the aldehyde, 4-fluoroadamantane-1-carbaldehyde. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will lead to the formation of 4-fluoroadamantane-1-carboxylic acid. The fluorine atom at the 4-position is not expected to significantly interfere with these oxidation reactions.

Table 2: Oxidation of 1-Hydroxymethyladamantane Derivatives

Starting MaterialOxidizing AgentProduct
1-HydroxymethyladamantanePCC1-Adamantanecarboxaldehyde
1-HydroxymethyladamantaneKMnO41-Adamantanecarboxylic acid

The hydroxyl group can be easily derivatized to form esters, ethers, and other functional groups. These transformations are often employed to modify the molecule's physical properties or to protect the hydroxyl group during subsequent synthetic steps.

Common derivatization reactions include esterification with acyl chlorides or carboxylic anhydrides in the presence of a base, and ether formation via the Williamson ether synthesis. The hydroxyl group can also be protected using standard protecting groups such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether) or benzyl (B1604629) ethers. google.com These protecting groups can be selectively removed under specific conditions, allowing for further manipulation of the molecule.

The hydroxymethyl group can be converted into a suitable leaving group, such as a tosylate or a halide, to facilitate carbon-carbon bond-forming reactions. libretexts.orgchemistry.coach For example, treatment of 4-fluoro-1-hydroxymethyl-adamantane with tosyl chloride in the presence of a base will yield the corresponding tosylate. This tosylate can then undergo nucleophilic substitution with a variety of carbon nucleophiles, such as organocuprates or Grignard reagents, to form a new carbon-carbon bond. youtube.com

Alternatively, the alcohol can be converted to the corresponding bromide or iodide, which can then participate in various coupling reactions, such as the Suzuki or Heck reactions, to introduce new carbon-based substituents. chemistry.coachyoutube.com These reactions provide a powerful means to elaborate the adamantane scaffold and synthesize more complex derivatives. nih.gov

Interactions and Synergistic Effects of Both Substituents on Cage Reactivity

The reactivity of the adamantane core in 4-fluoro-1-hydroxymethyl-adamantane is primarily dictated by the interplay of the electronic effects of the fluorine atom and the hydroxymethyl group. These substituents are positioned at bridgehead carbons, C1 and C4 (in a disubstituted adamantane, the numbering would typically be 1 and 3, but for clarity in discussing a hypothetical 4-substituted pattern, we will proceed with this nomenclature).

The fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I) through the sigma bonds of the adamantane cage. This effect deactivates the cage towards electrophilic attack and destabilizes the formation of a positive charge (carbocation) at adjacent carbons. Conversely, the hydroxymethyl group at the C1 bridgehead position has a modest electron-withdrawing inductive effect but can also participate in reactions through its hydroxyl functionality.

However, the hydroxymethyl group can also influence reactivity. Under certain conditions, the hydroxyl group could be protonated and leave as a water molecule, generating a primary carbocation at the exocyclic methylene carbon. This carbocation could then undergo rearrangement or be trapped by a nucleophile. The presence of the electron-withdrawing fluorine atom would disfavor the formation of this carbocation.

A summary of the expected electronic effects of the substituents is presented in the interactive table below:

SubstituentPositionElectronic EffectExpected Impact on Cage Reactivity
FluoroC4Strong -IDeactivation towards electrophilic attack, destabilization of carbocations.
HydroxymethylC1Weak -I, potential for protonationCan act as a site for reaction initiation, though carbocation formation is disfavored by the fluoro group.

Skeletal Rearrangements and Modifications of the Adamantane Cage

The adamantane skeleton is known to undergo rearrangements under strongly acidic conditions, often involving the intermediacy of carbocations. rsc.orgcapes.gov.br These rearrangements typically proceed to relieve strain or to form more stable carbocationic intermediates. In the case of 4-fluoro-1-hydroxymethyl-adamantane, skeletal rearrangements would likely be initiated by the loss of the hydroxyl group as water in a superacid medium.

The initially formed primary carbocation (C1-CH₂⁺) would be highly unstable and prone to rearrangement. A plausible rearrangement pathway would involve a 1,2-hydride shift from an adjacent methylene bridge of the adamantane cage to the exocyclic carbon, leading to a more stable tertiary carbocation at a bridgehead position. However, the strong electron-withdrawing effect of the fluorine atom at C4 would significantly influence the course of such a rearrangement. The formation of a carbocation at a position electronically close to the fluorine atom would be highly disfavored.

Alternatively, under forcing conditions, the adamantane cage itself could undergo fragmentation or rearrangement to other isomeric C₁₁ tricyclic systems. The presence of the fluorine atom would likely direct any rearrangement to occur at the part of the molecule distal to the C-F bond to avoid the formation of an electronically destabilized intermediate.

Another potential modification of the adamantane cage could involve intramolecular reactions. For example, under basic conditions, the hydroxyl group could be deprotonated to form an alkoxide. While less common for adamantane systems, this could potentially lead to intramolecular substitution or elimination reactions if a suitable leaving group were present on the cage, though this is highly speculative without further functionalization.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on 4-fluoro-1-hydroxymethyl-adamantane are not available in the surveyed literature, we can infer potential reaction mechanisms based on the extensive studies of other adamantane derivatives.

Reaction at the Hydroxymethyl Group:

One of the primary sites of reactivity would be the hydroxymethyl group.

Esterification: In the presence of a carboxylic acid and an acid catalyst, the hydroxymethyl group would be expected to undergo standard Fischer esterification to form the corresponding ester. The mechanism would proceed via protonation of the hydroxyl group, followed by nucleophilic attack of the carboxylic acid. The electron-withdrawing fluorine atom would have a minor retarding effect on the rate of this reaction by slightly reducing the nucleophilicity of the hydroxyl oxygen.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid could be achieved using standard oxidizing agents. For example, pyridinium chlorochromate (PCC) would be expected to yield the corresponding aldehyde, 1-formyl-4-fluoroadamantane. Stronger oxidizing agents like potassium permanganate or chromic acid would likely lead to the formation of 4-fluoroadamantane-1-carboxylic acid. The reaction mechanism would follow the established pathways for alcohol oxidation.

Reactions Involving the Adamantane Cage:

Reactions involving the C-H bonds of the adamantane cage are typically radical-based or occur under strongly acidic conditions.

Radical Halogenation: Free radical bromination would likely show a preference for the tertiary C-H bonds at the bridgehead positions not occupied by the substituents. However, the strong deactivating effect of the fluorine and hydroxymethyl groups would make the C-H bonds in their vicinity less susceptible to abstraction. nih.gov

Carbocation-Mediated Reactions: As discussed in the context of skeletal rearrangements, reactions in superacids would likely proceed via carbocationic intermediates. rushim.ruunf.edu The mechanism of any such reaction would be heavily influenced by the electronic destabilization imparted by the fluorine substituent. The initial site of protonation would likely be the hydroxyl group, leading to its elimination as water. The subsequent rearrangement pathways of the resulting carbocation would be a complex interplay of steric and electronic factors, with a strong preference for pathways that avoid placing a positive charge near the electron-withdrawing fluorine atom. rsc.org

The following table provides a hypothetical overview of key reactions and their likely mechanistic pathways:

Reaction TypeReagentsExpected ProductProbable Mechanism
EsterificationR-COOH, H⁺4-Fluoro-1-(acyloxymethyl)adamantaneFischer Esterification
Oxidation (mild)PCC4-Fluoro-1-formyladamantaneOxidation of primary alcohol
Oxidation (strong)KMnO₄ or H₂CrO₄4-Fluoroadamantane-1-carboxylic acidOxidation of primary alcohol
Skeletal RearrangementSuperacid (e.g., HF/SbF₅)Isomeric C₁₁F-alcoholsCarbocation rearrangement

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of publicly available scientific literature detailing the specific theoretical and computational investigations requested for the compound 4-Fluoro-1-hydroxymethyl-adamantane .

Searches for quantum chemical calculations, including Density Functional Theory (DFT) analysis, molecular orbital analysis, electrostatic potential surface mapping, conformational studies, and reactivity predictions, did not yield specific results for this molecule. Similarly, investigations into its conformational dynamics and flexibility through Molecular Dynamics (MD) simulations for this particular compound are not present in the accessible scientific domain.

While there is a breadth of research on adamantane derivatives in general, covering their synthesis and applications in medicinal chemistry and materials science, the specific computational characterization outlined in the request has not been published for 4-Fluoro-1-hydroxymethyl-adamantane. nih.govacs.orgmdpi.com Research often focuses on the synthesis of various fluorinated adamantane derivatives for applications like photolithography or on the biological activity of different adamantane-based compounds. google.comnih.gov

Due to the absence of this specific data, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as stipulated in the request. An article generated without this foundational research would be speculative and would not meet the required standards of scientific accuracy and professional authority.

Therefore, the requested article cannot be provided at this time.

Theoretical and Computational Investigations of 4 Fluoro 1 Hydroxymethyl Adamantane

Molecular Dynamics (MD) Simulations

Solvation Effects on Molecular Properties

The interaction of a solute with its solvent environment can significantly alter its conformational preferences, electronic structure, and reactivity. For 4-Fluoro-1-hydroxymethyl-adamantane, the presence of both a hydrogen-bond-donating hydroxymethyl group and an electronegative fluorine atom suggests that solvation will play a critical role in its behavior.

Computational methods, particularly those employing continuum solvation models like the Solvation Model based on Density (SMD) or the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), are instrumental in predicting these effects. tandfonline.comresearchgate.net These models simulate the bulk solvent as a continuous dielectric medium, allowing for the calculation of solvation free energies and the response of the molecule's electronic structure to the solvent environment. tandfonline.comresearchgate.net

Detailed Research Findings:

The electronic properties of the molecule are also expected to be influenced by the solvent. The dipole moment of the molecule is predicted to increase in more polar solvents as the solvent field enhances the polarization of the C-F and C-O bonds. This, in turn, can affect the molecule's reactivity. The analysis of frontier molecular orbitals (HOMO and LUMO) in different solvents would likely reveal a solvent-dependent energy gap, which is a key indicator of chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Interactive Data Table: Predicted Solvation Effects

The following table presents a hypothetical but realistic set of computed data for 4-Fluoro-1-hydroxymethyl-adamantane in different solvents, based on trends observed for similar molecules.

SolventDielectric ConstantPredicted Solvation Free Energy (kcal/mol)Predicted Dipole Moment (Debye)
Gas Phase1.00.002.85
Chloroform4.8-4.503.50
Ethanol (B145695)24.6-8.204.10
Water78.4-9.504.45

Note: The data in this table is illustrative and based on theoretical predictions for a molecule with these functional groups.

Analysis of Stereoelectronic Effects within the Adamantane (B196018) System

Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry and reactivity, are particularly significant in conformationally restricted systems like the adamantane cage. In 4-Fluoro-1-hydroxymethyl-adamantane, the key stereoelectronic interactions are expected to involve the highly electronegative fluorine atom.

The primary stereoelectronic effect at play is likely to be hyperconjugation involving the C-F bond. The C-F bond is highly polarized, leading to a low-lying antibonding orbital (σC-F). This σC-F orbital can act as an acceptor for electron density from neighboring C-C or C-H bonding orbitals. This interaction, a form of negative hyperconjugation, can lead to a slight lengthening of the participating C-C or C-H bonds and a shortening of the C-F bond.

Furthermore, the "gauche effect" observed in fluorinated systems may influence the conformational preference of the hydroxymethyl group. researchgate.net While the adamantane cage itself is rigid, the C-C-O-H dihedral angle of the hydroxymethyl group can adopt different conformations. The gauche effect, driven by stabilizing hyperconjugative or electrostatic interactions, might favor a conformation where the hydroxyl hydrogen is oriented towards the fluorine atom, despite potential steric hindrance. researchgate.netnih.govnih.gov

Detailed Research Findings:

Studies on fluorinated cyclohexanes have demonstrated that fluorine substitution can induce counter-intuitive conformational preferences through long-range electrostatic interactions. nih.govnih.gov In 4-Fluoro-1-hydroxymethyl-adamantane, the electron-withdrawing nature of the fluorine atom can polarize the C-H bonds on the adamantane cage, creating regions of positive electrostatic potential. These can then interact favorably with the lone pairs of the oxygen atom in the hydroxymethyl group, influencing its orientation.

Bent's rule also provides a framework for understanding the hybridization of the carbon atoms in the adamantane cage. The rule states that p-character is directed towards more electronegative substituents. youtube.com Consequently, the carbon atom attached to the fluorine will have increased p-character in its orbital directed towards the fluorine, which in turn increases the s-character in its other bonds, potentially affecting bond lengths and angles throughout the adamantane skeleton.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. researchgate.netbohrium.com For a molecule like 4-Fluoro-1-hydroxymethyl-adamantane, where experimental data may be lacking, these predictions are invaluable for structural elucidation and characterization.

Detailed Research Findings:

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using density functional theory (DFT) calculations, often in conjunction with a continuum solvent model to account for environmental effects. github.io The calculated chemical shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For 4-Fluoro-1-hydroxymethyl-adamantane, the ¹³C NMR spectrum is expected to be particularly informative. The carbon atom bonded to the fluorine (C4) would exhibit a large chemical shift due to the strong deshielding effect of the fluorine atom. Furthermore, through-bond J-coupling between the ¹⁹F and ¹³C nuclei would result in characteristic splitting patterns for the carbon atoms in proximity to the fluorine. The chemical shift of the carbon in the hydroxymethyl group would be sensitive to its conformation and hydrogen bonding interactions.

The ¹H NMR spectrum would show signals for the protons of the adamantane cage and the hydroxymethyl group. The protons on the carbons adjacent to the fluorine and hydroxymethyl substituents would be the most deshielded.

Vibrational spectroscopy (IR and Raman) can also be predicted computationally. The IR spectrum of 4-Fluoro-1-hydroxymethyl-adamantane is expected to show a characteristic C-F stretching vibration, typically in the range of 1000-1100 cm⁻¹. A broad O-H stretching band around 3300-3500 cm⁻¹ would be indicative of the hydroxymethyl group and its involvement in hydrogen bonding.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

The following table provides a theoretical prediction of the key ¹³C NMR chemical shifts for 4-Fluoro-1-hydroxymethyl-adamantane, based on computational methods and data from similar adamantane derivatives.

Carbon AtomPredicted Chemical Shift (ppm)Predicted ¹JCF Coupling (Hz)
C1 (with -CH₂OH)45-50-
C4 (with -F)85-95180-200
-CH₂OH60-65-
Other cage carbons25-40(Smaller couplings expected)

Note: The data in this table is illustrative and based on theoretical predictions for a molecule with these functional groups.

Future Research Directions in 4 Fluoro 1 Hydroxymethyl Adamantane Chemistry

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of adamantane (B196018) derivatives often involves harsh reagents and environmentally persistent solvents. A key area for future research is the development of greener and more sustainable synthetic pathways to 4-Fluoro-1-hydroxymethyl-adamantane. This involves a multi-pronged approach focusing on solvent choice, catalytic efficiency, and process optimization.

The principles of green chemistry encourage the use of non-toxic, biodegradable solvents. researchgate.net Water, being abundant and non-toxic, is an ideal green solvent for many organic reactions. neuroquantology.comresearchgate.net Research could focus on developing aqueous-based syntheses for the precursors of 4-Fluoro-1-hydroxymethyl-adamantane, such as 1-adamantanol. chemicalbook.com Additionally, bio-based solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) and γ-valerolactone (GVL) present viable alternatives to conventional organic solvents. neuroquantology.comwiley.com

Furthermore, the adoption of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. europa.eu Flow reactors allow for precise control over reaction parameters, leading to higher yields and reduced waste. europa.euacs.orgnih.gov Investigating the synthesis of 4-Fluoro-1-hydroxymethyl-adamantane and its precursors using flow chemistry could lead to more sustainable manufacturing processes.

Table 1: Potential Green Solvents for Adamantane Derivative Synthesis

Solvent TypeExamplesRationale for Use
AqueousWaterNon-toxic, abundant, and inexpensive. neuroquantology.comresearchgate.net
Bio-based2-Methyltetrahydrofuran (MeTHF), γ-Valerolactone (GVL)Derived from renewable resources, lower toxicity. neuroquantology.comwiley.com
Ionic LiquidsVariousLow volatility, potential for catalyst recycling. neuroquantology.com
Supercritical FluidsSupercritical CO2Non-toxic, easily removable, and tunable properties. researchgate.net

Exploration of Novel Reaction Pathways and Catalytic Methods

The functionalization of the adamantane core is a central theme in adamantane chemistry. Future research will undoubtedly focus on discovering novel reaction pathways and catalytic methods to selectively modify 4-Fluoro-1-hydroxymethyl-adamantane, thereby expanding its chemical space and potential applications.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, and its application to adamantane derivatives is an active area of research. acs.orgresearchgate.net Photocatalysis, in particular, offers a mild and efficient way to activate the strong C-H bonds of the adamantane cage. nih.govresearchgate.net Future studies could explore the use of photoredox catalysis to introduce new functional groups at various positions on the 4-Fluoro-1-hydroxymethyl-adamantane scaffold.

The development of new catalytic systems is also crucial. For instance, the use of solid acid catalysts has shown promise in the synthesis of 2-adamantane derivatives from 1-adamantanol. acs.org Investigating the use of such catalysts for the transformation of 4-Fluoro-1-hydroxymethyl-adamantane could lead to new and efficient synthetic routes. Furthermore, exploring enzymatic catalysis could offer highly selective and environmentally friendly methods for modifying the molecule.

The synthesis of adamantane derivatives through the construction of the adamantane framework itself is another promising avenue. mdpi.com This approach allows for the introduction of multiple functional groups with high regioselectivity. Research in this area could lead to novel and more efficient syntheses of complex adamantane derivatives starting from simpler precursors.

Advanced Spectroscopic Studies for Deeper Structural Insight

A thorough understanding of the three-dimensional structure of 4-Fluoro-1-hydroxymethyl-adamantane is essential for predicting its properties and designing new applications. While standard spectroscopic techniques like NMR and IR are routinely used, advanced methods can provide deeper insights into the molecule's conformation and electronic environment.

Due to the presence of a fluorine atom, 19F NMR spectroscopy is a particularly powerful tool for studying this compound. numberanalytics.com Advanced 2D and multidimensional NMR techniques, such as 1H-19F HETCOR, can reveal through-space and through-bond correlations, providing detailed information about the molecule's stereochemistry. numberanalytics.comnumberanalytics.com Future research should focus on applying these advanced NMR techniques to fully characterize the structure of 4-Fluoro-1-hydroxymethyl-adamantane and its derivatives in solution. nih.govrsc.org

Computational prediction of NMR spectra is also becoming an increasingly valuable tool for structural elucidation. rsc.orgresearchtrends.netnih.gov By comparing experimentally obtained spectra with those predicted by quantum chemical calculations, researchers can confirm structural assignments and gain a more detailed understanding of the molecule's electronic structure.

Table 2: Predicted Spectroscopic Data for 4-Fluoro-1-hydroxymethyl-adamantane

TechniqueNucleusPredicted Chemical Shift (ppm)Predicted Coupling Constants (Hz)
1H NMRCH2OH~3.5-
Adamantane CH1.5 - 2.5J(H-F) ~ 2-5
13C NMRC-F85 - 95J(C-F) ~ 170-190
C-OH65 - 75-
Adamantane CH30 - 50J(C-F) ~ 1-5
Adamantane CH225 - 40J(C-F) ~ 1-5
19F NMRC-F-180 to -200J(F-H) ~ 2-5

Note: These are hypothetical values based on known data for similar fluorinated adamantane derivatives and are subject to experimental verification.

Integration of Machine Learning and AI in Synthetic Design and Reactivity Prediction

Furthermore, machine learning models can be trained to predict the reactivity of different positions on the adamantane scaffold. This would allow researchers to anticipate the outcome of various functionalization reactions and to design experiments with a higher probability of success. The integration of AI into the research workflow for 4-Fluoro-1-hydroxymethyl-adamantane has the potential to significantly reduce the time and resources required for the development of new derivatives and applications.

Theoretical Investigations into Complex Molecular Interactions

Computational chemistry provides a powerful lens through which to study the intricate molecular interactions that govern the properties and behavior of 4-Fluoro-1-hydroxymethyl-adamantane. Density Functional Theory (DFT) and molecular dynamics (MD) simulations can offer profound insights into the molecule's electronic structure, conformational preferences, and interactions with its environment. nih.govarxiv.org

DFT calculations can be used to predict a wide range of properties, including bond energies, charge distributions, and spectroscopic parameters. nih.gov For 4-Fluoro-1-hydroxymethyl-adamantane, DFT studies could elucidate the influence of the fluorine and hydroxymethyl substituents on the electronic properties of the adamantane cage. This information is crucial for understanding the molecule's reactivity and for designing new derivatives with specific electronic characteristics.

Molecular dynamics simulations can be employed to study the behavior of 4-Fluoro-1-hydroxymethyl-adamantane in different environments, such as in solution or within a biological system. tandfonline.comtandfonline.com These simulations can provide a dynamic picture of the molecule's conformational flexibility and its interactions with solvent molecules or biological macromolecules. Such studies are invaluable for understanding the molecule's behavior in drug delivery systems or as a component in advanced materials. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.